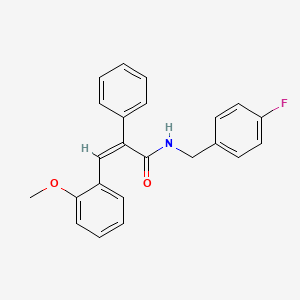

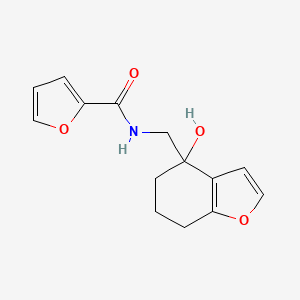

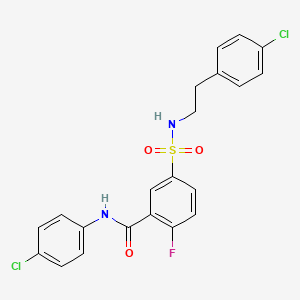

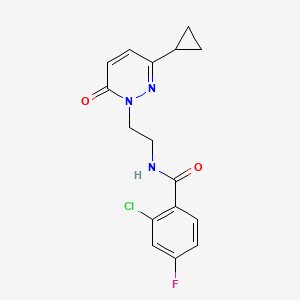

![molecular formula C17H21NO5 B2491218 Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate CAS No. 1396888-72-4](/img/structure/B2491218.png)

Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multi-step chemical reactions, starting from simple precursors to achieve the complex spiro structure. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, highlighting the complexity and precision required in synthesizing such structures (Brubaker & Colley, 1986).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro configuration, where a heteroatom is commonly shared between two rings. X-ray crystallography is a key technique used to determine the relative stereochemistry of these compounds, providing insight into their three-dimensional conformation and potential reactivity (Collins, Fallon, & McGeary, 1994).

Aplicaciones Científicas De Investigación

Synthesis Methods and Structural Analysis

- A study elaborates on the synthesis and pharmacological evaluation of spirodecane derivatives, focusing on their potential as dopamine agonists. This research highlights the synthesis process and evaluates the compounds' activity, emphasizing the significance of structural variations in pharmacological applications (Brubaker & Colley, 1986).

- Another research discusses the novel synthesis of tetrasubstituted oxaspiro nonanes, showcasing advanced synthetic strategies for creating structurally complex spirocyclic compounds. This work underscores the potential of such methodologies in generating new chemical entities for further scientific exploration (Gravestock & McKenzie, 2002).

Pharmacological and Biological Applications

- The synthesis and evaluation of imidooxy anticonvulsants derive from the spirocyclic framework, demonstrating the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. This paper highlights the significance of the spirocyclic core in developing new anticonvulsant drugs and provides insights into structure-activity relationships (Farrar et al., 1993).

Material Science and Chemistry

- Research on the inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl solutions presents a novel application of spirocyclic compounds in corrosion inhibition. This study illustrates the utility of such compounds in industrial applications, showcasing their effectiveness as corrosion inhibitors (Chafiq et al., 2020).

Advanced Chemical Transformations

- A study on the photochemical transformation of a specific methyl carboxylate to β-lactams offers an example of how spirocyclic compounds can undergo unique chemical reactions under specific conditions, leading to the formation of valuable chemical structures. This research sheds light on the reactivity and potential applications of spirocyclic compounds in synthetic chemistry (Marubayashi et al., 1992).

Propiedades

IUPAC Name |

methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-16(2)22-10-17(11-23-16)8-18(9-17)14(19)12-4-6-13(7-5-12)15(20)21-3/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKWOHKOEVFICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)